10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)-
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Overview
Description
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- is a chemical compound known for its unique structure and properties It is an ester derivative of octadecadienoic acid, featuring a hydroperoxy group at the 9th position and double bonds at the 10th and 12th positions in the E,E-configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- typically involves the hydroperoxidation of linoleic acid followed by esterification. One common method includes the treatment of linoleic acid with oxygen or hydrogen peroxide in the presence of a catalyst to introduce the hydroperoxy group. The resulting hydroperoxy acid is then esterified using methanol and an acid catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroperoxidation and esterification processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .
Chemical Reactions Analysis
Types of Reactions
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: The hydroperoxy group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, and catalysts such as transition metal complexes.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alcohols, acids, and bases under various conditions.
Major Products Formed
Oxidation: Peroxides, epoxides.
Reduction: Hydroxy derivatives.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- has numerous applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying oxidation and reduction reactions.
Biology: Investigated for its role in lipid peroxidation and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- involves its interaction with cellular components, leading to various biological effects. The hydroperoxy group can generate reactive oxygen species (ROS), which can induce oxidative stress and modulate signaling pathways. These effects can influence cellular processes such as apoptosis, inflammation, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
9-Hydroperoxy-10(E),12(Z)-octadecadienoic acid: Similar structure but different configuration (E,Z).
9-Hydroperoxy-10(E),12(E)-octadecadienoic acid: Similar structure without the methyl ester group.
Uniqueness
10,12-Octadecadienoic acid, 9-hydroperoxy-, methyl ester, (E,E)- is unique due to its specific configuration and functional groups, which confer distinct chemical reactivity and biological activity. Its methyl ester group enhances its solubility and stability, making it more suitable for certain applications compared to its non-esterified counterparts .
Properties
CAS No. |
32671-92-4 |
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Molecular Formula |
C19H34O4 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl (10E,12E)-9-hydroperoxyoctadeca-10,12-dienoate |
InChI |
InChI=1S/C19H34O4/c1-3-4-5-6-7-9-12-15-18(23-21)16-13-10-8-11-14-17-19(20)22-2/h7,9,12,15,18,21H,3-6,8,10-11,13-14,16-17H2,1-2H3/b9-7+,15-12+ |
InChI Key |
NAIVAZYIMZYEHW-KDFHGORWSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/C(CCCCCCCC(=O)OC)OO |
Canonical SMILES |
CCCCCC=CC=CC(CCCCCCCC(=O)OC)OO |
Origin of Product |
United States |
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